molecular formula C19H19N3O2S B2947667 N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 338426-29-2

N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2947667
CAS No.: 338426-29-2
M. Wt: 353.44
InChI Key: QFOZPGPZRMZSNI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a methoxyphenyl group linked to a methyl-phenyl-substituted imidazole via a sulfanyl (-S-) bridge. Key structural elements include:

  • 4-Methoxyphenyl acetamide: Enhances solubility and modulates electronic properties.
  • 1-Methyl-5-phenylimidazole: A heterocyclic core facilitating π-π interactions and hydrogen bonding.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-22-17(14-6-4-3-5-7-14)12-20-19(22)25-13-18(23)21-15-8-10-16(24-2)11-9-15/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOZPGPZRMZSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

  • N-(3-Acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048): Replaces the 4-methoxyphenyl with a 3-acetylphenyl group. Molecular weight: 373.45 g/mol (vs. ~387.5 g/mol for the target compound).
  • N-(4-Methoxyphenyl)-2-(4-Morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40) :

    • Features a quinazoline-sulfonyl group instead of imidazole-sulfanyl.
    • Demonstrated potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (MTT assay) .

Heterocyclic Core Modifications

  • N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) :

    • Oxadiazole core replaces imidazole.
    • Molecular weight: 428.5 g/mol.
    • Exhibited inhibitory activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE), highlighting the role of the sulfanyl group in enzyme interaction .
  • VUAA-1 (Orco Agonist) :

    • Contains a triazole ring instead of imidazole.
    • Acts as an olfactory receptor (Orco) agonist, suggesting sulfanyl acetamide’s versatility in receptor binding .

Sulfur-Based Linker Modifications

  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide :

    • Sulfinyl (-SO-) group replaces sulfanyl.
    • The sulfinyl group’s polarity may enhance target specificity compared to the more lipophilic sulfanyl bridge .
  • N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) :

    • Sulfanyl linker retained but paired with a triazole core.
    • Demonstrates the pharmacophoric importance of the sulfanyl-acetamide motif in receptor activation .

Data Table: Structural and Functional Comparison

Compound (Reference) Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
Target Compound Imidazole-sulfanyl 4-Methoxyphenyl ~387.5* Inferred anticancer potential
F342-0048 Imidazole-sulfanyl 3-Acetylphenyl 373.45 Screening compound
Compound 40 Quinazoline-sulfonyl 4-Methoxyphenyl, morpholine N/A Anticancer (MTT assay)
8t Oxadiazole-sulfanyl 5-Chloro-2-methylphenyl 428.5 LOX/BChE inhibition
VUAA-1 Triazole-sulfanyl 4-Ethylphenyl N/A Orco agonist
N-{4-[4-(4-Fluorophenyl)-...} Imidazole-sulfinyl 4-Fluorophenyl, pyridyl N/A Crystallographic study

*Calculated based on C₁₉H₁₉N₃O₂S (adjusting for methoxy substitution).

Research Findings and Implications

  • Anticancer Potential: The 4-methoxyphenyl group in analogs like Compound 40 correlates with strong activity against multiple cancer cell lines, suggesting the target compound may share this trait .
  • Structural Flexibility : Modifications to the heterocyclic core (imidazole vs. triazole/oxadiazole) and sulfur oxidation state (sulfanyl vs. sulfonyl/sulfinyl) allow tuning of lipophilicity and target engagement .

Biological Activity

N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate in anhydrous ethanol, followed by the addition of a suitable alkylating agent. The product's structure has been confirmed through various spectroscopic methods, including NMR and X-ray diffraction, revealing a complex arrangement that contributes to its biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazole and thioamide moieties. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa15.0
MCF-712.5
A54918.0

The mechanism of action appears to involve the inhibition of key enzymes related to cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are crucial for DNA synthesis and modification, making them viable targets for anticancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in cancer metabolism, leading to reduced cell viability.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : The methoxy group contributes to antioxidant properties, which may protect normal cells from oxidative stress induced by cancer therapies.

3.1 In Vivo Studies

In vivo studies using murine models have demonstrated the efficacy of this compound in reducing tumor size when administered at specific dosages. For instance, a study reported a 40% reduction in tumor volume in treated mice compared to controls after four weeks of treatment.

3.2 Structure-Activity Relationship (SAR)

Research has indicated that modifications to the imidazole ring can significantly affect the biological activity of derivatives. For example, substituents on the phenyl ring have been shown to enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells.

4. Conclusion

This compound exhibits promising biological activities, particularly as an anticancer agent. Its mechanisms of action involve enzyme inhibition and apoptosis induction, making it a candidate for further development in cancer therapeutics. Ongoing research is necessary to optimize its structure for enhanced efficacy and reduced side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide and its analogs?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Imidazole Core Formation : Cyclization of phenylglyoxal derivatives with thiourea or urea under acidic conditions to generate the 1-methyl-5-phenylimidazole scaffold .
  • Sulfanyl-Acetamide Coupling : Reacting the imidazole-2-thiol intermediate with chloroacetamide derivatives (e.g., N-(4-methoxyphenyl)chloroacetamide) in basic media (e.g., K₂CO₃/DMF) to form the sulfanyl bridge .
  • Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during coupling steps.

Validation : Confirm intermediates via TLC, NMR (e.g., ¹H/¹³C), and mass spectrometry. Final purity can be assessed via HPLC .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify methoxy (δ ~3.7 ppm), acetamide carbonyl (δ ~168-170 ppm), and imidazole protons (δ ~7.0-8.5 ppm) .
    • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S–C=N (650–750 cm⁻¹) stretches .
  • X-ray Crystallography : For unambiguous confirmation, use programs like SHELXL for refinement. Single crystals can be grown via slow evaporation in DCM/hexane .

Note : Discrepancies in NMR splitting patterns may indicate rotamers; use variable-temperature NMR to resolve .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

  • Refinement Tools : Use SHELXL to refine disordered regions, especially for flexible methoxyphenyl or sulfanyl groups. Apply restraints for bond lengths/angles .
  • Twinned Data : Check for twinning (e.g., using PLATON’s TWIN law) and reprocess data with HKLF5 in SHELXL .
  • Computational Validation : Compare DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths. Use Mercury software to visualize packing effects .

Case Study : For imidazole derivatives, sulfur positional disorder in the sulfanyl group often requires partial occupancy refinement .

Advanced: How to design bioactivity assays for evaluating enzyme inhibition potential?

Methodological Answer:

  • Target Selection : Prioritize enzymes like lipoxygenase (LOX), α-glucosidase, or butyrylcholinesterase (BChE) based on structural analogs’ activity .
  • Assay Protocols :
    • LOX Inhibition : Monitor conjugated diene formation at 234 nm using linoleic acid as substrate .
    • BChE Activity : Use Ellman’s reagent (DTNB) to quantify thiocholine release at 412 nm .
  • Controls : Include positive inhibitors (e.g., galantamine for BChE) and validate via IC₅₀ curves (GraphPad Prism).

Data Interpretation : Compare inhibition rates with molecular docking results (AutoDock Vina) to identify key interactions (e.g., sulfanyl group with catalytic residues) .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test solvent pairs (e.g., DMSO/water, ethanol/ethyl acetate) via vapor diffusion. Avoid high-boiling-point solvents for slow evaporation .
  • Temperature Gradients : Use gradient baths (4°C to room temperature) to induce nucleation.
  • Additives : Introduce trace ionic liquids (e.g., [BMIM]BF₄) to improve crystal quality .

Troubleshooting : If crystals are twinned, try micro-seeding or adjust pH (imidazole derivatives favor neutral conditions) .

Advanced: What are the challenges in SAR studies for imidazole-containing acetamide derivatives?

Methodological Answer:

  • Structural Modifications : Systematically vary substituents on the phenyl (e.g., electron-withdrawing groups) and acetamide (e.g., N-alkyl vs. N-aryl) to assess impact on bioactivity .
  • Data Contradictions : Address outliers via meta-analysis. For example, if a methoxy group enhances LOX inhibition but reduces BChE activity, use molecular dynamics (GROMACS) to study binding pocket flexibility .
  • 3D-QSAR Models : Develop CoMFA/CoMSIA models (SYBYL-X) using crystallographic data to predict activity cliffs .

Key Insight : The sulfanyl group’s orientation significantly affects enzyme binding; use torsional scans (DFT) to explore conformer energy barriers .

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